molecular formula C7H16N4O2 B1673340 L-Homoarginine CAS No. 156-86-5

L-Homoarginine

Cat. No.: B1673340
CAS No.: 156-86-5
M. Wt: 188.23 g/mol
InChI Key: QUOGESRFPZDMMT-YFKPBYRVSA-N
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Mechanism of Action

Target of Action

L-Homoarginine primarily targets the Cationic Amino Acid Transporters (CATs) , specifically CAT1, CAT2A, and CAT2B . These transporters play a crucial role in the cellular uptake of this compound . Additionally, this compound is a substrate for Nitric Oxide Synthase (NOS) , specifically endothelial NOS .

Mode of Action

This compound interacts with its targets, the CATs, and is taken up by these transporters . The uptake of this compound by any of the three CATs can be inhibited by L-arginine and Asymmetric Dimethylarginine (ADMA) . As a substrate for NOS, this compound contributes to the production of Nitric Oxide (NO), a potent vasodilator .

Biochemical Pathways

This compound affects the L-arginine-NO pathway . It is a substrate for nitric oxide synthases and arginases . Despite having a lower affinity to these enzymes than L-arginine, this compound may act as an effective inhibitor in the presence of L-arginine . This interaction with the L-arginine-NO pathway has been considered as a possible mechanism to explain its clinical effects .

Pharmacokinetics

It is known that this compound is a substrate of the cationic amino acid transporters cat1, cat2a, and cat2b, which play a key role in its cellular uptake .

Result of Action

The molecular and cellular effects of this compound’s action are diverse. It increases nitric oxide supply and improves endothelial functions in the body . Low plasma concentration of this compound is associated with high risks for morbidity and mortality, notably in the renal and cardiovascular systems . In animal models of stroke and obesity, this compound has shown beneficial effects .

Action Environment

It is known that the modulation of this compound in feedstuff may affect the physiological responses and the regulation of the metabolic pathways involved in feed consumption and nutrient digestion .

Biochemical Analysis

Biochemical Properties

L-Homoarginine participates in several biochemical reactions. It is known to increase nitric oxide supply, thereby improving endothelial function. This compound interacts with various enzymes, proteins, and biomolecules. For instance, this compound is a substrate for nitric oxide synthases, which convert it into nitric oxide and homocitrulline . It also interacts with arginases, albeit with lower affinity compared to arginine, potentially acting as an effective inhibitor in the presence of arginine . Additionally, this compound is a substrate for cationic amino acid transporters such as CAT1, CAT2A, and CAT2B, which facilitate its cellular uptake .

Cellular Effects

This compound influences various cellular processes. It has been shown to improve endothelial function by increasing nitric oxide production, which is crucial for vascular health . In the brain, this compound can be detected in significant quantities and is involved in multiple effects on the central nervous system . It also acts as a growth inhibitor for certain microbes, such as Staphylococcus aureus and Escherichia coli, indicating its role in inhibiting specific microbial growth pathways . Furthermore, this compound has been observed to affect cell signaling pathways, gene expression, and cellular metabolism, particularly in cardiovascular and renal systems .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with various biomolecules. As a substrate for nitric oxide synthases, this compound is converted into nitric oxide, which plays a vital role in vasodilation and endothelial function . It also inhibits tissue nonspecific alkaline phosphatase, affecting bone and liver-specific enzymes . Additionally, this compound’s interaction with cationic amino acid transporters facilitates its cellular uptake and distribution . These interactions highlight the compound’s role in modulating enzyme activity and cellular functions at the molecular level.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that its levels can increase during pregnancy, indicating a temporal variation in its physiological role . The stability and degradation of this compound in vitro and in vivo settings are crucial for understanding its long-term effects on cellular function. For instance, its role as an inhibitor of alkaline phosphatase enzymes can lead to delayed growth of osteosarcoma tumor cells . These temporal effects underscore the importance of monitoring this compound levels in various experimental conditions.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have demonstrated that supplementation of this compound can have protective effects, such as improved neurological outcomes after experimental stroke . High doses of this compound can be toxic, particularly when targeting specific organs like the liver and kidneys . Understanding the threshold and toxic effects of this compound is essential for its potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is synthesized from lysine through reactions similar to those in the urea cycle, with ornithine transcarbamylase being a key enzyme in its production . Another pathway involves arginine:glycine amidinotransferase, which catalyzes the formation of this compound from arginine . These pathways highlight the compound’s role in nitrogen metabolism and its interactions with various enzymes and cofactors.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are facilitated by cationic amino acid transporters such as CAT1, CAT2A, and CAT2B . These transporters play a crucial role in the cellular uptake and efflux of this compound, influencing its localization and accumulation in different tissues. The selective depletion of this compound from urine while retaining it in plasma indicates a sophisticated transport mechanism .

Subcellular Localization

This compound’s subcellular localization is influenced by its interactions with specific transporters and enzymes. In the brain, it is synthesized and released from liver and kidney tissues, contributing to its presence in nervous tissue . The compound’s activity and function are affected by its localization within specific cellular compartments, such as the cytoplasm and mitochondria. These targeting signals and post-translational modifications direct this compound to its functional sites within the cell.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-HoArg-OH typically involves the modification of arginine. One common method is the reaction of arginine with formaldehyde and hydrogen cyanide, followed by hydrolysis to yield H-HoArg-OH . The reaction conditions often require a controlled environment with specific pH and temperature settings to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of H-HoArg-OH involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This includes the use of advanced purification techniques such as chromatography and crystallization to isolate the compound .

Chemical Reactions Analysis

Types of Reactions

H-HoArg-OH undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions . The conditions typically involve specific temperatures, pH levels, and solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions include oxo derivatives, amine derivatives, and substituted arginine compounds .

Scientific Research Applications

H-HoArg-OH has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness of H-HoArg-OH

H-HoArg-OH is unique due to its strong inhibitory effect on bone and liver alkaline phosphatase, unlike other similar compounds that may not exhibit the same level of inhibition . This makes it particularly valuable in research focused on enzyme inhibition and related metabolic pathways.

Properties

IUPAC Name

(2S)-2-amino-6-(diaminomethylideneamino)hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N4O2/c8-5(6(12)13)3-1-2-4-11-7(9)10/h5H,1-4,8H2,(H,12,13)(H4,9,10,11)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUOGESRFPZDMMT-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCN=C(N)N)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CCN=C(N)N)C[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70926980
Record name N~6~-Carbamimidoyllysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70926980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Homo-L-arginine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000670
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

156-86-5, 13094-78-5
Record name L-Homoarginine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=156-86-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Homoarginine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000156865
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-homoarginine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03974
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name N~6~-Carbamimidoyllysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70926980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HOMOARGININE, L-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JF751CK38I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name Homo-L-arginine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000670
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

213 - 215 °C
Record name Homo-L-arginine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000670
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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